3,4,5-Tris(octyloxy)aniline
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Overview
Description
3,4,5-Tris(octyloxy)aniline is an organic compound characterized by the presence of three octyloxy groups attached to a benzene ring, which is further substituted with an aniline group. This compound is known for its unique structural properties, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(octyloxy)aniline typically involves the alkylation of a precursor compound, such as pyrogallol, with octyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to nitration using silica gel-supported nitric acid, followed by reduction to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(octyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
3,4,5-Tris(octyloxy)aniline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of dendrimers and other complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(octyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s octyloxy groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)aniline: A simpler analog with a single octyloxy group.
3,4,5-Tris(dodecyloxy)aniline: Similar structure but with longer alkyl chains.
Uniqueness
3,4,5-Tris(octyloxy)aniline is unique due to its three octyloxy groups, which confer distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability. These properties make it particularly valuable in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
151237-03-5 |
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Molecular Formula |
C30H55NO3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
3,4,5-trioctoxyaniline |
InChI |
InChI=1S/C30H55NO3/c1-4-7-10-13-16-19-22-32-28-25-27(31)26-29(33-23-20-17-14-11-8-5-2)30(28)34-24-21-18-15-12-9-6-3/h25-26H,4-24,31H2,1-3H3 |
InChI Key |
CARPOPOGSFZREX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1OCCCCCCCC)OCCCCCCCC)N |
Origin of Product |
United States |
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